Diphenylterazine

説明

Diphenylterazine (DTZ) is a bioluminescence agent . It yields very little background, leading to excellent signal-to-background ratios . It has high quantum yield, red-shifted emission, favorable in vivo pharmacokinetics, and lacks cofactors required for light emission .

Synthesis Analysis

DTZ is a synthetic bioluminescent luciferin . It displays an emission maximum of 502 nm . It has been used to quantify extracellular hydrogen peroxide when coupled to a boronated ester cage .Molecular Structure Analysis

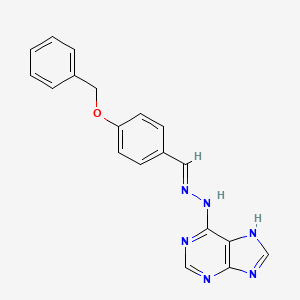

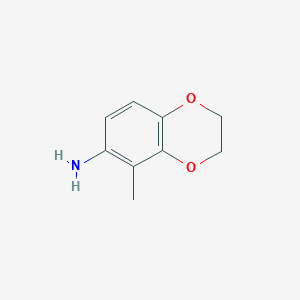

The molecular formula of DTZ is C25H19N3O . It has a molecular weight of 377.44 .Chemical Reactions Analysis

DTZ has been used in reactions with hydrogen peroxide to reveal this compound, which can then react with Nanoluciferase to produce a detectable bioluminescent signal .Physical And Chemical Properties Analysis

DTZ is a solid substance . It is yellow to brown in color . It has good solubility and stability . It has a high solubility in organic solvents and can dissolve in alcohols, ketones, and aromatic hydrocarbons .科学的研究の応用

Anticholinergic Activity of Medications : Diphenylterazine has been studied for its anticholinergic activity, which is a measure of how a drug blocks the neurotransmitter acetylcholine in the central and the peripheral nervous system. This study by Chew et al. (2008) explored the anticholinergic activity of various medications, including this compound, highlighting its potential impact on the nervous system (Chew et al., 2008).

Role as Radical-Trapping Antioxidants (RTAs) : Research has indicated the importance of this compound in the context of radical-trapping antioxidants (RTAs). This is significant in the context of protecting petroleum-derived products from autoxidation. Farmer et al. (2017) explored how the substitution with electron-donating substituents can enhance the reactivity of compounds like this compound (Farmer et al., 2017).

Biochemical Effects in Experimental Conditions : Madhikarmi and Murthy (2015) conducted a study to assess the biochemical parameters in diphenylhydrazine induced experimental anemic albino rats. This research contributes to understanding the biochemical effects of compounds related to this compound under experimental conditions (Madhikarmi & Murthy, 2015).

Neuroprotective Properties in Neurodegenerative Disease : The potential neuroprotective properties of this compound and related compounds have been explored in the context of neurodegenerative diseases. Lauterbach et al. (2010) reviewed the preclinical effects of these agents, assessing their potential in treating conditions like Alzheimer's and Parkinson's diseases (Lauterbach et al., 2010).

Immunomodulatory Effects : Pohanka (2014) reviewed the role of acetylcholinesterase inhibitors, which includes compounds related to this compound, in modulating the immune response. This research contributes to understanding how these compounds interact with the immune system, particularly in diseases like Alzheimer's (Pohanka, 2014).

Potential in Phosphodiesterase Inhibition : Skoumbourdis et al. (2008) studied a series of compounds related to this compound for their role as inhibitors of phosphodiesterase 4 (PDE4), which is significant in treating various diseases. This research provides insights into the potential therapeutic applications of these compounds (Skoumbourdis et al., 2008).

Detection of Extracellular Hydrogen Peroxide : A study by O’Sullivan and Heffern (2022) developed an ATP-independent bioluminescent probe for detecting hydrogen peroxide, using a derivative of this compound. This research has applications in monitoring cellular oxidative stress and could be significant in medical diagnostics (O’Sullivan & Heffern, 2022).

作用機序

Target of Action

Diphenylterazine (DTZ) is primarily used as a target substrate for luciferase . Luciferase is a common bioluminescent enzyme that catalyzes the oxidation of luciferin in the presence of oxygen, resulting in light emission .

Mode of Action

DTZ interacts with luciferase to produce bioluminescence . The interaction between DTZ and luciferase is facilitated by a positively charged guanidinium group of an arginine residue, which stabilizes the negative charges present on the reaction’s transition state . Additional active site residues are also designed to optimize this interaction .

Biochemical Pathways

The primary biochemical pathway involved in the action of DTZ is the luciferase-luciferin pathway . In this pathway, luciferase catalyzes the oxidation of luciferin (in this case, DTZ) in the presence of oxygen, leading to the emission of light .

Pharmacokinetics

DTZ has favorable in vivo pharmacokinetics . It is known to yield very little background, leading to excellent signal-to-background ratios . Furthermore, DTZ elicits minimal cell toxicity at millimolar concentrations . It is insoluble in water and can be inactivated by dmso .

Result of Action

The primary result of DTZ’s action is the emission of light . When DTZ is used as a substrate for luciferase, it results in blue luminescence at 480 nanometers . This property makes DTZ a valuable tool in bioluminescence imaging, allowing for the tracking of various biological processes in real-time .

Action Environment

Safety and Hazards

将来の方向性

DTZ has been used in the development of a bioluminescence-based imaging probe for monitoring labile, extracellular copper . It has also been used in a new ATP-independent bioluminescent probe for detecting hydrogen peroxide . Future research may continue to explore its potential in diagnostic tools and in understanding extracellular dynamics in anticancer treatments .

生化学分析

Biochemical Properties

Diphenylterazine has been used as a target substrate for luciferase in biochemical reactions . It interacts with the enzyme luciferase, which catalyzes the oxidation of this compound, resulting in the emission of light . This interaction is highly specific, leading to excellent signal-to-background ratios .

Cellular Effects

In cellular studies, this compound has been observed to cause minimal cytotoxicity at millimolar concentrations . It has been used to quantify extracellular hydrogen peroxide when coupled to a boronated ester cage , indicating its potential role in cellular redox processes.

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with luciferase. This reaction yields very little background, leading to excellent signal-to-background ratios . The catalytic efficiency of luciferase for this compound is comparable to that of natural luciferase, but the substrate specificity is higher .

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

Transport and Distribution

Its use in bioluminescence suggests it may be distributed throughout the cell where it can interact with luciferase .

Subcellular Localization

Given its role as a substrate for luciferase, it is likely to be present in the cytosol where this enzyme is typically located .

特性

IUPAC Name |

2-benzyl-6,8-diphenylimidazo[1,2-a]pyrazin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O/c29-25-21(16-18-10-4-1-5-11-18)27-24-23(20-14-8-3-9-15-20)26-22(17-28(24)25)19-12-6-2-7-13-19/h1-15,17,29H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJMWAVOTYOMRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(N3C=C(N=C(C3=N2)C4=CC=CC=C4)C5=CC=CC=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301186068 | |

| Record name | 6,8-Diphenyl-2-(phenylmethyl)imidazo[1,2-a]pyrazin-3(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301186068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

344940-63-2 | |

| Record name | 6,8-Diphenyl-2-(phenylmethyl)imidazo[1,2-a]pyrazin-3(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301186068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does diphenylterazine enable bioluminescence, and what makes it particularly useful for studying biological systems?

A1: this compound (DTZ) itself does not emit light. It acts as a substrate for specific luciferases, like the marine-derived Nanoluciferase. [, , ] When DTZ reacts with Nanoluciferase, it undergoes oxidation, ultimately producing a detectable bioluminescent signal. This reaction does not require ATP, unlike firefly luciferase systems. [, , ] This ATP-independence is crucial for studying extracellular environments where ATP is scarce. [, , ]

Q2: What are some key advantages of using this compound-based probes over traditional bioluminescent systems?

A2: DTZ-based probes, particularly when paired with engineered luciferases like Nanoluciferase, offer several advantages:

- High sensitivity: Studies have shown that DTZ-based systems can achieve excellent sensitivity for in vivo imaging, even detecting small numbers of bacteria. []

- ATP-independence: This allows for applications in extracellular environments where ATP is limited. [, , ]

- Tunable emission: Research has explored modifying DTZ with pyridyl groups, resulting in shifted emission wavelengths (teal, yellow) and improved water solubility. [] This spectral tuning is valuable for multiplexed imaging and overcoming tissue penetration limitations.

Q3: Can you provide an example of how this compound has been used to study a specific biological process?

A3: Researchers have designed a probe called bor-DTZ, where the this compound core is masked by a protecting group. This probe is specifically activated by hydrogen peroxide, releasing free this compound for reaction with Nanoluciferase. [] This enabled the real-time monitoring of extracellular hydrogen peroxide fluctuations in breast cancer cells treated with the chemotherapy drug cisplatin. [] This demonstrates the potential of DTZ-based probes for studying oxidative stress and drug responses.

Q4: What are the limitations of this compound and what are researchers doing to address them?

A4: While DTZ-based probes show promise, they have some limitations:

- Solubility: DTZ itself has poor water solubility, potentially limiting its in vivo applications. [] To address this, researchers have developed pyridyl-modified DTZ analogs with improved solubility. []

- Emission wavelength: The blue emission of standard DTZ-luciferase systems can face limitations in tissue penetration. [] Engineering luciferase variants and modifying DTZ structure have yielded probes with shifted emission wavelengths for improved tissue penetration. []

Q5: What is the future direction of research involving this compound?

A5: Future research will likely focus on:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2949854.png)

![2-(ethylsulfanyl)-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2949855.png)

![5-bromo-2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2949856.png)

![1-(Oxolan-2-ylmethyl)-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B2949857.png)

![N-benzyl-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2949859.png)

![10-[(3,4,5-Trimethoxyphenyl)methylidene]anthracen-9-one](/img/structure/B2949863.png)

![5,6,7-Trimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2949864.png)

![Methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate](/img/structure/B2949865.png)

![Methyl 1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-2-methylpyrrolidine-2-carboxylate](/img/structure/B2949867.png)